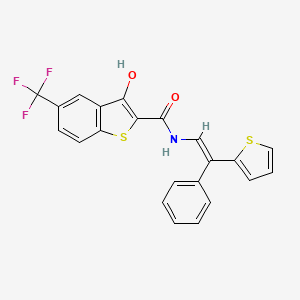

(E)-L-652343

Description

Properties

CAS No. |

107008-29-7 |

|---|---|

Molecular Formula |

C22H14F3NO2S2 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+ |

InChI Key |

MWRHQMNEBAXDOF-FOWTUZBSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\NC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)/C4=CC=CS4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |

Appearance |

Solid powder |

Other CAS No. |

107008-29-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide L 652343 L 652343, (Z)-isomer L-652,343 L-652343 |

Origin of Product |

United States |

Foundational & Exploratory

(E)-L-652343: A Technical Overview of its Dual Inhibitory Mechanism on Cyclooxygenase and 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

(E)-L-652343 is a potent investigational compound that has demonstrated a dual mechanism of action, simultaneously inhibiting two key enzymatic pathways in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This technical guide provides an in-depth analysis of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exerts its anti-inflammatory effects by targeting both the cyclooxygenase and 5-lipoxygenase pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in initiating and sustaining inflammatory responses. By inhibiting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target the COX pathway.

Inhibition of 5-Lipoxygenase (5-LOX)

This compound has been shown to be a potent inhibitor of 5-lipoxygenase, the enzyme responsible for the initial steps in the biosynthesis of leukotrienes. Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and other leukocytes, playing a crucial role in the amplification of inflammation.

In in vitro studies using isolated and purified human polymorphonuclear leukocytes, this compound demonstrated a concentration-dependent inhibition of LTB4 formation stimulated by the calcium ionophore A23187.[1]

Inhibition of Cyclooxygenase (COX)

In addition to its effects on the 5-LOX pathway, this compound also inhibits the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxane A2 (TXA2). Prostaglandins are involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.

Evidence for the in vivo inhibition of the COX pathway comes from a study in patients with stable chronic plaque psoriasis. Oral administration of this compound resulted in a significant reduction in the levels of PGE2 and PGD2 in skin exudates.[2] Interestingly, in the same study, LTB4 levels were not significantly affected, suggesting a differential activity of the compound in a complex in vivo environment, potentially due to factors like protein binding.[1][2] It has been observed that the 5-lipoxygenase-inhibitory effect of this compound is diminished in whole blood due to its binding to blood proteins, whereas its inhibitory activity on platelet cyclooxygenase persists.[1]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibitory potency of this compound against the 5-lipoxygenase pathway. At present, specific IC50 values for COX-1 and COX-2 inhibition are not publicly available in the reviewed literature.

| Target Enzyme | Biological System | Stimulus | Measured Product | IC50 Value | Reference |

| 5-Lipoxygenase | Isolated, purified human polymorphonuclear leukocytes | A23187 | Leukotriene B4 (LTB4) | 1.4 µM | [1] |

Signaling Pathways

The following diagrams illustrate the arachidonic acid cascade and the points of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the inhibitory activity of this compound are crucial for the replication and validation of findings. Below are generalized methodologies based on standard assays for COX and 5-LOX inhibition.

5-Lipoxygenase Inhibition Assay (Leukotriene B4 Formation)

This protocol outlines a general procedure for measuring the inhibition of LTB4 production in isolated human polymorphonuclear leukocytes (PMNs).

-

Isolation of Human Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from fresh human blood using density gradient centrifugation.

-

Pre-incubation with Inhibitor: The isolated PMNs are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Cell Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and subsequent LTB4 production.

-

Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell supernatant.

-

Quantification: The amount of LTB4 produced is quantified using a sensitive immunoassay (e.g., ELISA) or by chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Cyclooxygenase Inhibition Assay (Prostaglandin Formation)

This protocol describes a general method for assessing COX inhibition by measuring prostaglandin production.

-

Enzyme/Cell Source: The assay can be performed using purified recombinant COX-1 and COX-2 enzymes or in a whole-cell system. For whole-cell assays, specific cell types that predominantly express one of the COX isoforms are often used (e.g., platelets for COX-1, lipopolysaccharide-stimulated monocytes for COX-2).

-

Incubation with Inhibitor: The enzyme or cells are incubated with various concentrations of this compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The reaction is allowed to proceed for a defined period, after which the amount of a specific prostaglandin (e.g., PGE2) or thromboxane (e.g., TXB2, a stable metabolite of TXA2) is measured.

-

Detection Method: Quantification is typically achieved using methods such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or LC-MS.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of prostaglandin production is determined.

Conclusion

This compound is a dual inhibitor of the cyclooxygenase and 5-lipoxygenase pathways, key mediators of the inflammatory cascade. Its ability to potently inhibit the formation of leukotriene B4 in vitro highlights its potential as a broad-spectrum anti-inflammatory agent. While in vivo studies confirm its activity against the COX pathway, further research is required to fully elucidate its COX-1/COX-2 selectivity and to understand the differential effects observed between in vitro and in vivo settings. The provided experimental frameworks offer a basis for continued investigation into the precise mechanism and therapeutic potential of this compound.

References

The Cyclooxygenase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclooxygenase (COX) enzymes are critical mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins from arachidonic acid.[1][2] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa and regulating renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1][3] Consequently, the inhibition of COX enzymes, particularly COX-2, is a major strategy for the development of anti-inflammatory drugs.[3] This technical guide provides an in-depth overview of the COX inhibition pathway, methodologies for its study, and the quantitative analysis of inhibitors.

The Cyclooxygenase Pathway

The inhibition of COX enzymes interrupts the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory process. This pathway is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: The Cyclooxygenase Inhibition Pathway.

Quantitative Analysis of COX Inhibition

The potency of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a compound for COX-2 over COX-1 is a critical parameter in drug development, aiming to minimize the gastrointestinal side effects associated with COX-1 inhibition.[3]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | > 100 | 25 | > 4.0 |

Data compiled from various in vitro assays and may vary depending on the experimental conditions.[4][5]

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a widely accepted method for determining the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant environment.[6]

Caption: Workflow for a Human Whole Blood COX Inhibition Assay.

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

-

Incubation with Inhibitor: Aliquot the blood and incubate with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

COX-1 Activity Measurement: To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour. This process induces platelet aggregation and subsequent thromboxane B2 (TxB2) production, a stable metabolite of the COX-1 product thromboxane A2.

-

COX-2 Activity Measurement: To measure COX-2 activity, incubate the blood with an inflammatory stimulus such as lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression. Then, add a stimulus like calcium ionophore A23187 to trigger prostaglandin E2 (PGE2) synthesis.

-

Prostanoid Quantification: Centrifuge the samples to separate the serum or plasma. Quantify the levels of TxB2 and PGE2 using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the concentration of the inhibitor against the percentage of prostanoid production inhibition. Calculate the IC50 values using a suitable nonlinear regression model.

Cell-Based COX Inhibition Assay

This method utilizes cultured cells that express either COX-1 or COX-2 to assess the inhibitory potential of compounds.

Methodology:

-

Cell Culture: Culture appropriate cell lines. For example, use human platelets or U937 cells for COX-1 activity and LPS-stimulated human monocytes or A549 cells for COX-2 activity.

-

Compound Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined period.

-

Stimulation of Prostaglandin Synthesis: Add arachidonic acid to the cell culture to initiate prostaglandin synthesis.

-

Measurement of Prostaglandins: Collect the cell culture supernatant and measure the concentration of the relevant prostaglandin (e.g., PGE2) using ELISA or LC-MS.

-

Calculation of IC50: Determine the IC50 values as described for the whole blood assay.

Conclusion

The study of the cyclooxygenase inhibition pathway is fundamental to the discovery and development of new anti-inflammatory therapies. A thorough understanding of the biochemical pathway, coupled with robust and reproducible experimental protocols, is essential for the accurate characterization of novel COX inhibitors. The methodologies and data presented in this guide provide a framework for researchers to design and execute experiments aimed at identifying and optimizing the next generation of anti-inflammatory drugs.

References

- 1. Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

(E)-L-652343: A Technical Guide to its 5-Lipoxygenase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

This technical document provides an in-depth overview of the 5-lipoxygenase (5-LOX) inhibitory activity of the compound (E)-L-652343. It includes a summary of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.

Introduction

This compound, chemically known as 3-hydroxy-5-trifluoromethyl-N-[2-(2-thienyl)-2-phenyl-ethenyl]-benzo(B)thiophene-2-carboxamide, is a compound recognized for its dual inhibitory action against both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes in vitro.[1][2] These enzymes are critical mediators in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes and prostaglandins, respectively. The ability to inhibit both pathways has made compounds like L-652343 a subject of interest for inflammatory diseases.

This guide focuses specifically on the 5-lipoxygenase inhibitory properties of this compound, presenting key data and methodologies to aid researchers in its evaluation. A notable aspect of this compound is the observed discrepancy between its in vitro potency and its efficacy in certain in vivo models, which will be discussed herein.[1][2]

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical enzymatic cascade responsible for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. The process is initiated by the release of arachidonic acid from cell membranes. The 5-LOX enzyme, often in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently transformed into the unstable epoxide, leukotriene A4 (LTA4). LTA4 is a crucial substrate that is further metabolized by specific enzymes, such as LTA4 hydrolase, to produce leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils. This compound exerts its effect by directly inhibiting the 5-LOX enzyme, thereby blocking the initial step and preventing the downstream production of all leukotrienes.

Quantitative Inhibitory Activity

This compound is a potent inhibitor of 5-lipoxygenase in cell-based in vitro assays. However, its activity against cyclooxygenase and its performance in whole blood assays provide a more complete profile.

| Target Enzyme | Assay System | IC₅₀ Value | Reference |

| 5-Lipoxygenase | Isolated Human Polymorphonuclear Leukocytes | 1.4 µM | [1] |

| 5-Lipoxygenase | Human Whole Blood (A23187-stimulated) | Inactive (up to 10⁻³ M) | [1] |

| Cyclooxygenase | Data Not Available | Known inhibitor, specific IC₅₀ not found in cited literature | [1][2] |

| Table 1: Summary of In Vitro Inhibitory Activity of this compound. |

The lack of 5-LOX inhibitory activity in whole blood is reportedly due to the compound's high affinity for plasma proteins, which limits its availability to target enzymes in that matrix.[1]

Experimental Protocols

Protocol 1: In Vitro 5-LOX Inhibition in Human PMNs (Representative)

This protocol is a representative method for determining the IC₅₀ of an inhibitor against 5-LOX in a cellular context, based on the assay system in which this compound was originally characterized.

1. Objective: To quantify the inhibition of LTB4 production by this compound in isolated human polymorphonuclear leukocytes (PMNs) stimulated with a calcium ionophore.

2. Materials:

-

Human whole blood from healthy donors

-

Dextran solution

-

Ficoll-Paque or equivalent density gradient medium

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

Calcium Ionophore A23187 (Calcimycin)

-

LTB4 ELISA Kit

-

96-well plates

3. Methodology:

- PMN Isolation:

- Isolate PMNs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

- Perform hypotonic lysis to remove any remaining red blood cells.

- Wash the resulting PMN pellet with HBSS and resuspend to a final concentration of 1-2 x 10⁷ cells/mL. Assess cell viability using Trypan Blue exclusion.

- Inhibition Assay:

- Pre-incubate PMN suspensions with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 15 minutes at 37°C.

- Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 5 µM.

- Incubate for an additional 10 minutes at 37°C.

- Terminate the reaction by placing the samples on ice and centrifuging at 4°C to pellet the cells.

- Quantification:

- Collect the supernatant from each sample.

- Quantify the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer’s instructions.

- Data Analysis:

- Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: In Vivo 5-LOX Activity in Human Skin

This protocol details the clinical study that evaluated the in vivo effect of orally administered L-652343 on 5-LOX and COX products in the skin of psoriasis patients.[2]

1. Objective: To measure the effect of oral L-652343 on LTB4 (a 5-LOX product) and Prostaglandins E2/D2 (COX products) in skin exudate.

2. Study Design:

-

Subjects: Eight patients with stable chronic plaque psoriasis.

-

Dosing: Patients received two oral doses of L-652343: 500 mg followed by 250 mg, 12 hours apart.

-

Sampling: Skin exudate samples were collected from abraded psoriatic plaques at baseline (before the first dose) and at 4, 24, and 48 hours post-first dose.

3. Methodology:

- Sample Collection: A specialized chamber technique was used to collect skin exudate from the abraded plaques at each time point.

- LTB4 Analysis: The concentration of LTB4 in the exudate was analyzed using a neutrophil chemokinesis bioassay.

- Prostaglandin Analysis: The concentrations of PGE2 and PGD2 were measured by radioimmunoassay (RIA).

4. Results Summary:

-

COX Inhibition: PGE2 and PGD2 levels were significantly reduced at 4 and 24 hours after the first dose, confirming systemic drug absorption and COX pathway inhibition.

-

5-LOX Inhibition: LTB4 levels were not significantly affected at any time point, indicating a lack of 5-lipoxygenase inhibition in this in vivo model.[2]

Discussion

The data on this compound presents a compelling case study in drug development. While the compound demonstrates potent inhibition of 5-lipoxygenase in isolated enzyme and cell systems with an IC₅₀ of 1.4 µM, this activity does not translate to an in vivo human skin model.[1][2] The successful inhibition of cyclooxygenase products (PGE2 and PGD2) in the same in vivo study confirms that the lack of 5-LOX inhibition was not due to poor absorption or bioavailability.[2]

The most probable explanation for this discrepancy is the high degree of protein binding exhibited by L-652343.[1] In whole blood, the compound is likely sequestered by plasma proteins, primarily albumin, reducing the concentration of free drug available to inhibit 5-lipoxygenase in target cells. This highlights the critical importance of evaluating drug candidates in complex biological matrices, such as whole blood, early in the development process. For researchers studying this compound, it is crucial to consider the experimental system, as results from cell-free or isolated cell assays may not accurately predict in vivo pharmacological outcomes.

References

(E)-L-652343: A Technical Guide to a Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343 is a potent, synthetically derived small molecule that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. Developed by Merck Sharp & Dohme Corp., this compound distinguishes itself as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, key enzymatic cascades in the metabolism of arachidonic acid.[1] By simultaneously blocking the production of prostaglandins and leukotrienes, this compound offers a broad spectrum of anti-inflammatory action. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, supported by detailed experimental protocols and quantitative data.

Discovery and Rationale

This compound, with the chemical name 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, emerged from research efforts to develop novel anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The rationale behind its design was to create a single molecule capable of inhibiting both the COX and 5-LOX pathways.[1] Traditional NSAIDs primarily target COX enzymes, which can lead to a shunting of the arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions and causing gastrointestinal side effects. By dually targeting both pathways, this compound was designed to provide more comprehensive anti-inflammatory efficacy with a reduced risk of ulcerogenicity.[1]

Synthesis

While the specific, detailed, step-by-step synthesis protocol for this compound from its original developers is not publicly available in full, the synthesis of similar 3-hydroxythiophene-2-carboxamide derivatives generally involves multi-step reaction sequences. These typically include the construction of the core benzothiophene ring system, followed by functionalization at the 2 and 3 positions, and finally, the amidation reaction to introduce the N-[(E)-2-phenyl-2-thiophen-2-ylethenyl] moiety.

General Synthetic Approach (Hypothetical, based on related structures):

-

Formation of the Benzothiophene Core: This could be achieved through various established methods, such as the cyclization of a substituted thiophenol derivative with an appropriate electrophile.

-

Functionalization of the Benzothiophene: Introduction of the trifluoromethyl group at the 5-position and the hydroxyl group at the 3-position would be key steps.

-

Amide Coupling: The final step would involve the coupling of the 3-hydroxy-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid with the (E)-2-phenyl-2-(thiophen-2-yl)ethan-1-amine to form the final amide product.

Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exerts its pharmacological effects by inhibiting the two primary enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

dot

As depicted in Figure 1, arachidonic acid, released from cell membranes, is metabolized by COX enzymes to produce prostaglandins, which are key mediators of inflammation, pain, and fever. Simultaneously, the 5-LOX enzyme converts arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. This compound inhibits both of these pathways, leading to a reduction in the synthesis of both prostaglandins and leukotrienes.

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of this compound against key enzymes and cellular processes.

| Target/Assay | Species/Cell Type | IC50 Value | Reference |

| 5-Lipoxygenase (5-LOX) | Rat Basophilic Leukemia (RBL-1) cells | 2.0 µM | [2] |

| 5-Lipoxygenase (LTB4 formation) | Human Polymorphonuclear Leukocytes (PMN) | 1.4 µM | [1] |

| 5-Lipoxygenase (LTB4 formation) | Rat Polymorphonuclear Leukocytes (PMN) | 0.62 µM | [2] |

| Prostaglandin E2 (PGE2) Release | Rat Neutrophils | 1 nM | [2] |

Note: A significant observation is that the 5-lipoxygenase inhibitory activity of this compound is substantially reduced in the presence of whole blood, which is attributed to its high affinity for plasma proteins.[1]

Experimental Protocols

This section provides an overview of the methodologies for key in vivo experiments used to characterize the pharmacological profile of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used model assesses the acute anti-inflammatory effects of a compound.

dot

Protocol:

-

Animals: Male Wistar rats weighing 150-200g are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Grouping and Dosing: Animals are randomly divided into a control group (vehicle) and treatment groups receiving different doses of this compound (e.g., 1, 3, 10, 30 mg/kg) administered orally (p.o.).

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This model is used to evaluate the peripheral analgesic activity of a compound.

Protocol:

-

Animals: Male Swiss albino mice weighing 20-25g are used.

-

Grouping and Dosing: Mice are divided into a control group (vehicle) and treatment groups receiving this compound at various doses.

-

Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with 0.1 mL/10g body weight of a 0.6% (v/v) solution of acetic acid.

-

Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20 minutes.

-

Data Analysis: The mean number of writhes in the drug-treated groups is compared to the control group, and the percentage of analgesic protection is calculated.

In Vivo Pharmacological Profile

This compound has demonstrated a robust and dose-dependent efficacy in a variety of animal models of inflammation and pain.

-

Anti-inflammatory Activity: It is a potent inhibitor of acute edema induced by carrageenan and is also effective topically in suppressing arachidonic acid-induced skin inflammation.[1] Furthermore, it shows efficacy in chronic inflammatory models, including adjuvant- and collagen-induced polyarthritis.[1]

-

Analgesic Activity: this compound is an extremely potent analgesic in models of hyperalgesia induced by yeast and platelet-activating factor (PAF) in rats.[1] It also demonstrates significant activity in the phenylbenzoquinone-induced writhing model in mice.[1]

-

Antipyretic Activity: The compound effectively reduces fever induced by Brewer's yeast.[1]

-

Gastrointestinal Safety: A key feature of this compound is its remarkably low ulcerogenicity and induction of gastric bleeding, providing a favorable therapeutic index compared to standard NSAIDs like indomethacin, piroxicam, and phenylbutazone.[1]

Conclusion

This compound represents a significant development in the field of anti-inflammatory drug discovery. Its dual inhibitory action on both the cyclooxygenase and 5-lipoxygenase pathways provides a broad spectrum of anti-inflammatory, analgesic, and antipyretic activities. The preclinical data, particularly its potent efficacy in various in vivo models and its favorable gastrointestinal safety profile, highlight its potential as a therapeutic agent. Further research and clinical evaluation would be necessary to fully elucidate its therapeutic utility in human inflammatory diseases. This technical guide provides a foundational understanding of this promising compound for the scientific and drug development community.

References

(E)-L-652343 (CAS: 102565-09-3): A Technical Whitepaper on a Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343 is a potent, dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism. This technical guide provides an in-depth overview of its biochemical activity, preclinical pharmacology, and the experimental methodologies used to characterize its effects. By simultaneously blocking the production of prostaglandins and leukotrienes, this compound presents a compelling profile for the modulation of inflammatory processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action within the arachidonic acid cascade.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its mediation is intricately linked to the metabolic products of arachidonic acid. The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical players in this cascade, leading to the synthesis of prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules that contribute to the cardinal signs of inflammation, pain, and fever.

This compound, developed by Merck Frosst, emerged as a significant research compound due to its ability to inhibit both of these key enzymes.[1] Dual inhibition offers a potential therapeutic advantage over single-pathway inhibitors (e.g., traditional NSAIDs) by providing a broader blockade of pro-inflammatory mediators. This whitepaper serves as a technical resource for researchers investigating the therapeutic potential and mechanistic intricacies of dual COX/5-LOX inhibitors.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

| CAS Number | 102565-09-3 |

| Molecular Formula | C₂₂H₁₄F₃NO₂S₂ |

| Molecular Weight | 445.48 g/mol |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: The Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both cyclooxygenase and 5-lipoxygenase. These enzymes are central to the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified in in vitro cellular assays. A key study by Gresele et al. (1987) provides the following data point for its 5-lipoxygenase inhibitory activity.[1]

| Assay Description | Cell Type | Stimulant | Measured Product | IC₅₀ (µM) |

| Inhibition of 5-Lipoxygenase Activity in a Cellular Environment | Isolated Human Polymorphonuclear Leukocytes | A23187 (Calcium Ionophore) | Leukotriene B₄ (LTB₄) | 1.4 |

Note: The activity of this compound against 5-lipoxygenase is significantly diminished in whole blood, likely due to high protein binding.[1] This is an important consideration for the design and interpretation of in vivo experiments.

Preclinical Pharmacology

This compound has demonstrated a broad spectrum of anti-inflammatory, analgesic, and antipyretic activities in various preclinical models.

-

Anti-inflammatory Activity: The compound is an effective inhibitor of acute inflammation, as demonstrated in the carrageenan-induced paw edema model in rats. It is also active in models of chronic inflammation, including adjuvant-induced and type II collagen-induced arthritis. Furthermore, it shows topical activity in suppressing arachidonic acid-induced skin inflammation.[1]

-

Analgesic Activity: this compound exhibits potent analgesic effects in models of inflammatory pain, such as yeast- and platelet-activating factor-induced hyperalgesia in rats. It is also effective in the phenylbenzoquinone-induced writhing model in mice, a test for visceral pain.[1]

-

Antipyretic Activity: The compound has been shown to reduce fever in the Brewer's yeast-induced pyrexia model in rats.[1]

-

Gastrointestinal Safety: A favorable therapeutic index has been reported for this compound, with significantly lower ulcerogenic potential and induction of gastric bleeding compared to standard NSAIDs like indomethacin, piroxicam, and phenylbutazone.[1]

Experimental Protocols

The following sections detail representative experimental protocols for evaluating the in vitro and in vivo activities of dual COX/5-LOX inhibitors like this compound.

In Vitro Inhibition of Leukotriene B₄ Production

This protocol is based on the methodology for determining the IC₅₀ of 5-LOX inhibitors in a cellular context.

Methodology:

-

Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs) from fresh human blood using density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated PMNs with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Induce the synthesis of leukotrienes by stimulating the PMNs with a calcium ionophore such as A23187.

-

Termination and Extraction: Stop the reaction and extract the lipid mediators from the cell suspension.

-

Quantification: Measure the levels of leukotriene B₄ (LTB₄) using a suitable analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of LTB₄ production (IC₅₀).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of test compounds.

Methodology:

-

Animal Model: Use male Sprague-Dawley or Wistar rats.

-

Dosing: Administer this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory insult.

-

Induction of Edema: Inject a solution of carrageenan (typically 1% in saline) into the plantar surface of the right hind paw.

-

Measurement of Edema: Measure the volume of the paw using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the roles of the cyclooxygenase and 5-lipoxygenase pathways in inflammation, pain, and fever. Its dual inhibitory mechanism and favorable preclinical safety profile compared to traditional NSAIDs highlight the potential of this class of compounds. This technical guide provides a foundational understanding of the properties and activities of this compound to support further research and development in the field of anti-inflammatory therapeutics.

References

L-652,343: A Technical Whitepaper on a Dual COX/LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-652,343, chemically known as 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)-benzo(b)thiophene-2-carboxamide, is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes, respectively. This document provides an in-depth technical guide on L-652,343, summarizing its inhibitory profile, detailing relevant experimental methodologies, and illustrating the pertinent biochemical pathways and experimental workflows. While in vitro studies have demonstrated its dual inhibitory action, in vivo activity, particularly for 5-LOX inhibition, appears to be context-dependent. This whitepaper aims to consolidate the available technical information for researchers in inflammation and drug development.

Introduction

The inflammatory response is a complex biological process mediated by a variety of signaling molecules. Among the most critical are eicosanoids, which are lipid mediators derived from the enzymatic oxygenation of arachidonic acid. The two primary enzymatic pathways in eicosanoid synthesis are the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever.

Dual inhibition of both COX and 5-LOX pathways presents a promising therapeutic strategy for inflammatory diseases. By targeting both pathways, it is hypothesized that a more comprehensive anti-inflammatory effect can be achieved with a potentially improved safety profile compared to agents that inhibit only one pathway. L-652,343 has been identified as such a dual inhibitor, demonstrating activity against both enzyme families in vitro.

Mechanism of Action: Dual Inhibition of COX and 5-LOX

L-652,343 exerts its anti-inflammatory effects by inhibiting the activity of both cyclooxygenase and 5-lipoxygenase enzymes. This dual action blocks the synthesis of two major classes of pro-inflammatory mediators.

Inhibition of the 5-Lipoxygenase Pathway

L-652,343 has been shown to be a potent inhibitor of the 5-lipoxygenase pathway in cellular systems. Specifically, it inhibits the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other leukocytes, in isolated human polymorphonuclear leukocytes (PMNs) stimulated with the calcium ionophore A23187.[1]

Inhibition of the Cyclooxygenase Pathway

The compound also demonstrates inhibitory effects on the cyclooxygenase pathway. In vivo studies in human skin have shown that oral administration of L-652,343 leads to a significant reduction in the levels of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), indicating inhibition of COX activity.[2]

Quantitative Inhibitory Data

| Target Pathway | Assay System | Measured Endpoint | Stimulant | IC50 (µM) | Reference |

| 5-Lipoxygenase | Isolated Human Polymorphonuclear Leukocytes | LTB4 Production | Calcimycin (A23187) | 1.4 | [1] |

Note: While L-652,343 has been shown to inhibit the cyclooxygenase pathway in vivo by reducing PGE2 and PGD2 levels, specific IC50 values from in vitro assays are not currently available in the cited literature.[2]

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of L-652,343 as a dual COX/LOX inhibitor.

In Vitro 5-Lipoxygenase Inhibition Assay in Human Polymorphonuclear Leukocytes

Objective: To determine the in vitro potency of L-652,343 in inhibiting LTB4 production by human polymorphonuclear leukocytes (PMNs).

Methodology:

-

Isolation of Human PMNs:

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

PMNs are isolated using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Red blood cells are removed by hypotonic lysis.

-

The resulting PMN pellet is washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

-

Inhibition Assay:

-

Aliquots of the PMN suspension are pre-incubated with various concentrations of L-652,343 or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

The calcium ionophore A23187 (Calcimycin) is added to stimulate LTB4 synthesis.

-

The incubation is continued for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by the addition of a suitable solvent (e.g., methanol) and acidification.

-

-

Quantification of LTB4:

-

The samples are centrifuged to remove cell debris.

-

The supernatant is collected and the LTB4 levels are quantified using a specific and sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or by High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

The percentage inhibition of LTB4 production at each concentration of L-652,343 is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Cyclooxygenase Inhibition Assay in Human Skin

Objective: To assess the in vivo effect of orally administered L-652,343 on prostaglandin levels in human skin.

Methodology:

-

Subject Recruitment and Dosing:

-

Healthy volunteers or patients with stable chronic plaque psoriasis are recruited for the study.

-

Subjects receive oral doses of L-652,343 at specified time intervals.

-

-

Sample Collection:

-

A chamber technique is used to collect skin exudate from abraded skin plaques before and at various time points after drug administration.

-

-

Quantification of Prostaglandins:

-

The collected exudates are analyzed for PGE2 and PGD2 levels using a validated method such as Radioimmunoassay (RIA) or LC-MS/MS.

-

-

Data Analysis:

-

The levels of PGE2 and PGD2 at different time points post-dosing are compared to the baseline levels to determine the extent of inhibition.

-

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and Inhibition by L-652,343

Caption: Arachidonic acid cascade showing points of inhibition by L-652,343.

Experimental Workflow for Evaluating a Dual COX/LOX Inhibitor

Caption: A typical workflow for the preclinical evaluation of a dual COX/LOX inhibitor.

Discussion and Future Directions

L-652,343 demonstrates clear dual inhibitory activity in in vitro cellular assays, potently reducing the production of both leukotrienes and prostaglandins. However, the available data highlights a potential discrepancy between in vitro and in vivo efficacy, particularly concerning the inhibition of the 5-lipoxygenase pathway. While COX inhibition is observed in vivo, the lack of a corresponding reduction in LTB4 levels in human skin suggests that factors such as pharmacokinetics, tissue distribution, or protein binding may limit its 5-LOX inhibitory activity in a physiological setting.

Future research on L-652,343 and its analogs should focus on several key areas:

-

Determination of Enzymatic IC50 Values: There is a critical need for quantitative data on the inhibition of purified COX-1, COX-2, and 5-LOX enzymes to fully characterize the inhibitory profile and selectivity of L-652,343.

-

Pharmacokinetic and Pharmacodynamic Studies: A more thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of L-652,343 is required to understand its in vivo behavior.

-

Structure-Activity Relationship (SAR) Studies: The benzo[b]thiophene scaffold could be further explored to design new analogs with improved in vivo dual inhibitory activity and a more favorable pharmacokinetic profile.

Conclusion

L-652,343 is a valuable research tool for studying the roles of the COX and 5-LOX pathways in inflammation. Its demonstrated dual inhibitory activity in vitro makes it an interesting lead compound. However, the translation of its 5-LOX inhibitory effects to in vivo systems requires further investigation. The technical information and methodologies presented in this whitepaper provide a foundation for researchers to build upon in the ongoing effort to develop novel and effective dual-acting anti-inflammatory agents.

References

(E)-L-652343: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-L-652343 is a synthetic compound identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the key enzymes in the metabolic pathways of arachidonic acid.[1] By targeting both pathways, this compound effectively inhibits the production of pro-inflammatory mediators, including prostaglandins and leukotrienes, making it a compound of significant interest in inflammation research and for the potential development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both COX and 5-LOX. These enzymes are critical for the conversion of arachidonic acid into various eicosanoids that play a central role in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: this compound inhibits the COX pathway, thereby reducing the synthesis of prostaglandins (PGs) such as PGE2 and PGD2.[2] Prostaglandins are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever. The inhibition of thromboxane B2 (TXB2) formation by this compound in whole blood further confirms its COX inhibitory activity.[1]

-

5-Lipoxygenase (5-LOX) Inhibition: The compound also inhibits the 5-LOX pathway, which is responsible for the production of leukotrienes. Specifically, it has been shown to inhibit the formation of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes.[1]

By simultaneously blocking these two major inflammatory pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to selective COX inhibitors.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of COX and 5-LOX in the arachidonic acid cascade and the inhibitory action of this compound.

An experimental workflow for evaluating the in vitro efficacy of this compound is depicted below.

Quantitative Data

| Target Enzyme/Process | Test System | IC50 Value | Reference |

| 5-Lipoxygenase | Isolated Human Polymorphonuclear Leukocytes (stimulated with A23187) | 1.4 µM | [1] |

| Cyclooxygenase | Stimulated Human Whole Blood (Thromboxane B2 formation) | Active (exact IC50 not specified) | [1] |

| 5-Lipoxygenase | Stimulated Human Whole Blood (LTB4 formation) | Inactive (up to 10⁻³ M) | [1] |

Experimental Protocols

In Vitro Inhibition of LTB4 Production in Human Polymorphonuclear Leukocytes (PMNs)

This protocol describes a method to assess the inhibitory effect of this compound on the production of LTB4 in isolated human PMNs.

Materials:

-

Freshly drawn human venous blood with anticoagulant (e.g., heparin)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

This compound

-

Methanol

-

LTB4 ELISA kit or HPLC system for quantification

-

Centrifuge

-

Incubator (37°C)

Procedure:

-

Isolation of PMNs:

-

Dilute the whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the erythrocyte/granulocyte pellet.

-

Resuspend the pellet in HBSS and perform dextran sedimentation to separate granulocytes from erythrocytes.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash the resulting PMN pellet twice with HBSS and resuspend in HBSS containing calcium and magnesium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Inhibition Assay:

-

Pre-incubate the isolated PMNs (typically 1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 5 µM.

-

Incubate for an additional 15 minutes at 37°C.

-

Terminate the reaction by adding two volumes of cold methanol.

-

-

LTB4 Quantification:

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant for LTB4 analysis.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production at each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Arachidonic Acid-Induced Mouse Ear Edema

This model is used to evaluate the topical anti-inflammatory activity of this compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Arachidonic acid

-

This compound

-

Acetone (vehicle)

-

Micrometer or punch biopsy and analytical balance

Procedure:

-

Animal Acclimatization:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

-

Topical Application:

-

Dissolve this compound in acetone at the desired concentrations.

-

Apply a defined volume (e.g., 20 µL) of the this compound solution or vehicle (acetone) to the inner and outer surfaces of the right ear of each mouse.

-

-

Induction of Inflammation:

-

After a set pre-treatment time (e.g., 30 minutes), apply a solution of arachidonic acid in acetone (e.g., 2 mg in 20 µL) to the same ear to induce inflammation.[3]

-

-

Assessment of Edema:

-

Measure the ear thickness using a digital micrometer at various time points after arachidonic acid application (e.g., 1 hour).

-

Alternatively, sacrifice the animals at a specific time point (e.g., 1 hour), collect a standard-sized punch biopsy from both the treated (right) and untreated (left) ears, and weigh them. The difference in weight between the two biopsies indicates the extent of edema.

-

-

Data Analysis:

-

Calculate the percentage inhibition of ear edema for each treatment group compared to the vehicle-treated control group.

-

The formula for calculating inhibition is: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

-

In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models:

-

Acute Inflammation: It is an effective inhibitor of the acute edema induced by carrageenan in vivo.[1]

-

Topical Inflammation: The compound is active topically in suppressing arachidonic acid-induced inflammation in the skin.[1]

-

Chronic Inflammation: this compound is an effective inhibitor of the chronic inflammation observed in adjuvant- and type II collagen-induced polyarthritis models.[1]

-

Analgesia: It exhibits potent analgesic effects in models of yeast and platelet-activating factor-induced hyperalgesia in rats and phenylbenzoquinone-induced writhing in mice.[1]

-

Antipyretic Activity: The fever induced by Brewer's yeast is lowered by this compound.[1]

-

Safety Profile: The ulcerogenicity and gastric bleeding induced by this compound are reported to be extremely low, suggesting a favorable therapeutic index compared to traditional NSAIDs like indomethacin, piroxicam, and phenylbutazone.[1]

However, an in vivo study in human skin showed that while orally administered L-652,343 significantly reduced the levels of PGE2 and PGD2, it did not affect LTB4 levels, indicating effective cyclooxygenase inhibition but a lack of 5-lipoxygenase inhibition in this specific in vivo setting.[2] This highlights the importance of evaluating both in vitro and in vivo activities to fully characterize the pharmacological profile of a compound.

Conclusion

This compound is a potent dual inhibitor of COX and 5-LOX with demonstrated efficacy in a range of in vitro and in vivo models of inflammation. Its ability to target both prostaglandins and leukotrienes, coupled with a potentially favorable safety profile, makes it a valuable tool for inflammation research. Further investigation into its specific inhibitory profile against COX-1 and COX-2 isoforms is warranted to fully elucidate its mechanism and potential for therapeutic development. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the anti-inflammatory properties of this compound.

References

(E)-L-652343: A Technical Guide on Target Enzyme Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target enzyme selectivity of (E)-L-652343, a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By exploring its inhibitory profile against key enzymes in the arachidonic acid cascade, this document aims to provide a comprehensive resource for professionals engaged in inflammation research and drug development.

Core Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exerts its anti-inflammatory effects by targeting two critical enzymatic pathways involved in the metabolism of arachidonic acid: the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These pathways are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent lipid mediators of inflammation, pain, and fever. The dual inhibition of both pathways by a single agent represents a promising therapeutic strategy for the management of inflammatory disorders.

Quantitative Inhibitory Profile

The selectivity of a pharmacological agent is a critical determinant of its therapeutic efficacy and safety profile. The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary enzyme targets.

| Target Enzyme | Parameter | Value | Species/Cell Line |

| 5-Lipoxygenase (5-LOX) | IC50 | 1.4 µM | Human Polymorphonuclear Leukocytes |

| Cyclooxygenase-1 (COX-1) | IC50 | Data not available | |

| Cyclooxygenase-2 (COX-2) | IC50 | Data not available |

Arachidonic Acid Signaling Pathway and Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade and the points of intervention by this compound.

Caption: Arachidonic acid cascade and dual inhibition by this compound.

Experimental Protocols

The determination of enzyme inhibitory activity is crucial for characterizing the selectivity of a compound. Below are generalized protocols for assessing 5-lipoxygenase and cyclooxygenase inhibition, which are representative of the methodologies used in the field.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a substrate, which can be monitored by changes in absorbance.

Materials:

-

5-Lipoxygenase enzyme solution

-

Substrate solution (e.g., linoleic acid or arachidonic acid)

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer solution and the 5-LOX enzyme solution.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should be run in parallel.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the product, over a set period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This assay is based on the measurement of the peroxidase component of COX activity, where a fluorescent probe is oxidized to produce a fluorescent product.

Materials:

-

COX-1 and COX-2 enzyme solutions (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Buffer solution (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometric plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

-

Add the test compound at various concentrations to the designated wells. Include wells for a vehicle control and a known COX inhibitor as a positive control.

-

Add the COX-1 or COX-2 enzyme solution to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration.

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the enzyme selectivity of a compound like this compound.

(E)-L-652343: A Differentiated Profile of In Vitro and In Vivo Activity

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction:

(E)-L-652343, a benzo(B)thiophene-2-carboxamide derivative, has been identified as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in vitro. These two enzymatic pathways are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. The ability of a single molecule to inhibit both pathways has significant therapeutic potential for a range of inflammatory disorders. However, the translational relevance of in vitro findings to in vivo efficacy is a critical aspect of drug development. This technical guide provides a comprehensive overview of the in vitro and in vivo activities of this compound, presenting key data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

In Vitro Activity: Dual Inhibition of COX and 5-LOX

| Parameter | Enzyme/Pathway | Cell System | Value | Reference |

| IC50 | 5-Lipoxygenase (LTB4 production) | Isolated Human Polymorphonuclear Leukocytes | 1.4 μM | [1][2] |

| Activity | Cyclooxygenase | Not specified | Inhibitor | [3] |

In Vivo Activity: Selective Inhibition of Cyclooxygenase

In contrast to its dual inhibitory action in vitro, the in vivo activity of this compound appears to be more selective. A clinical study in patients with stable chronic plaque psoriasis revealed that oral administration of this compound resulted in a significant reduction of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) levels in skin exudates, indicating inhibition of the cyclooxygenase pathway.[3] However, the same study found that the levels of LTB4, a key product of the 5-lipoxygenase pathway, were not affected.[3] This suggests that, under the tested in vivo conditions, this compound does not effectively inhibit the 5-lipoxygenase pathway.[3]

| Parameter | Pathway | Patient Population | Dosage | Effect | Reference |

| Prostaglandin E2 (PGE2) Levels | Cyclooxygenase | Psoriasis Patients | 500 mg and 250 mg (12h apart) | Significantly Reduced | [3] |

| Prostaglandin D2 (PGD2) Levels | Cyclooxygenase | Psoriasis Patients | 500 mg and 250 mg (12h apart) | Significantly Reduced | [3] |

| Leukotriene B4 (LTB4) Levels | 5-Lipoxygenase | Psoriasis Patients | 500 mg and 250 mg (12h apart) | Not Affected | [3] |

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound against 5-lipoxygenase in a cellular context.

1. Cell Preparation:

-

Isolate human polymorphonuclear leukocytes (PMNs) from fresh peripheral blood using density gradient centrifugation.

-

Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a final concentration of 1-5 x 10^6 cells/mL.

2. Compound Incubation:

-

Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

3. Stimulation:

-

Stimulate the cells with a calcium ionophore (e.g., A23187, final concentration 1-5 μM) to induce the release of arachidonic acid and subsequent activation of the 5-lipoxygenase pathway.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

4. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a suitable solvent (e.g., methanol) and an internal standard.

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant for analysis.

5. LTB4 Quantification:

-

Analyze the supernatant for LTB4 levels using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

6. Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Study in Psoriasis Patients (Summary of Protocol)

This section summarizes the key aspects of the clinical study that evaluated the in vivo activity of this compound.

-

Study Population: Patients with stable chronic plaque psoriasis.[3]

-

Dosage and Administration: Oral administration of 500 mg followed by 250 mg of this compound, with the doses given 12 hours apart.[3]

-

Sample Collection: Skin exudate samples were collected from abraded psoriatic plaques using a chamber technique before and at 4, 24, and 48 hours after the first dose.[3]

-

Biomarker Analysis:

-

Outcome Measures: The primary outcome was the change in the levels of LTB4, PGE2, and PGD2 in the skin exudates following treatment with this compound.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for (E)-L-652343: An In Vitro Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-L-652343 is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. These enzymes are critical mediators in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes and prostaglandins, respectively. By targeting both pathways, this compound presents a valuable pharmacological tool for investigating inflammatory and immune responses. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the 5-lipoxygenase pathway, along with a general protocol for assessing its impact on the cyclooxygenase pathway.

Data Presentation

The inhibitory activity of this compound is summarized in the table below. This allows for a clear comparison of its potency against the 5-lipoxygenase pathway.

| Target Enzyme | Cell Type | Stimulus | Measured Analyte | IC50 |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNs) | Calcimycin (A23187) | Leukotriene B4 (LTB4) | 1.4 µM[1][2] |

| Cyclooxygenase (COX-1 & COX-2) | Not specified in literature | Not applicable | Prostaglandins | Data not available |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

Protocol 1: Inhibition of 5-Lipoxygenase Activity in Human Polymorphonuclear Leukocytes (PMNs)

This protocol details the procedure to assess the inhibitory effect of this compound on the production of Leukotriene B4 (LTB4) in stimulated human PMNs.

Materials:

-

This compound

-

Human whole blood (from healthy volunteers)

-

Dextran T-500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcimycin (A23187)

-

Methanol

-

LTB4 ELISA Kit

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Isolation of Human PMNs:

-

Collect human whole blood in heparinized tubes.

-

Isolate PMNs using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Lyse contaminating red blood cells with a hypotonic solution.

-

Wash the PMN pellet with HBSS and resuspend in HBSS at a concentration of 2.5 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, add the PMN suspension.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the PMN suspension.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Stimulation of LTB4 Production:

-

Add Calcimycin (A23187) to a final concentration of 1 µM to stimulate LTB4 synthesis.

-

Incubate for 15 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding ice-cold methanol.

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant for LTB4 measurement.

-

-

Quantification of LTB4:

-

Measure the concentration of LTB4 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: General Assay for Inhibition of Cyclooxygenase (COX) Activity

This protocol provides a general framework for assessing the inhibitory effect of this compound on COX-1 and COX-2 activity. Specific conditions may need to be optimized based on the source of the enzyme (purified enzyme or cell-based).

Materials:

-

This compound

-

Purified ovine COX-1 and human recombinant COX-2 enzymes (or cell lines expressing these enzymes)

-

Arachidonic acid

-

COX Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

COX inhibitor screening assay kit (colorimetric or fluorometric)

-

DMSO

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

-

COX Inhibition Assay (using a commercial kit):

-

Follow the instructions provided with the COX inhibitor screening assay kit.

-

Typically, the assay involves the following steps:

-

Add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a microplate.

-

Add the desired concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of COX activity for each concentration of this compound.

-

Determine the IC50 values for both COX-1 and COX-2 to assess the compound's selectivity.

-

Conclusion

The provided protocols offer a comprehensive guide for the in vitro evaluation of this compound as a dual inhibitor of 5-lipoxygenase and cyclooxygenase. Adherence to these detailed methodologies will enable researchers to accurately characterize the pharmacological profile of this compound and its potential as a modulator of inflammatory pathways.

References

Application Notes and Protocols for (E)-L-652343 Cell-Based Assay for Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key process in the inflammatory cascade is the production of prostaglandins, lipid compounds that act as signaling molecules. The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. (E)-L-652343 has been identified as an in vitro inhibitor of both 5-lipoxygenase and cyclooxygenase. However, its in vivo efficacy in humans is predominantly attributed to the inhibition of the COX pathway, leading to a significant reduction in the production of prostaglandins such as Prostaglandin E2 (PGE2).[1]

This document provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its inhibitory effect on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cells. Macrophages are a relevant cell type as they play a crucial role in the inflammatory response and are a primary source of prostaglandins at the site of inflammation.

Principle of the Assay

This assay quantifies the in vitro potency of this compound in inhibiting inflammation by measuring the production of PGE2 in a cellular context. Murine macrophage cells (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response, which includes the upregulation of COX-2 and subsequent production of PGE2. The test compound, this compound, is co-incubated with the cells and LPS. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory activity of this compound is determined by comparing the PGE2 levels in treated versus untreated, LPS-stimulated cells.

Signaling Pathway of LPS-Induced Prostaglandin E2 Synthesis

The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of PGE2, and the point of intervention for COX inhibitors like this compound.

Caption: LPS signaling cascade leading to PGE2 synthesis and its inhibition by this compound.

Experimental Workflow

The diagram below outlines the major steps of the cell-based assay protocol.

References

Application Notes and Protocols for In Vivo Studies of (E)-L-652343

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-L-652343 is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These two enzymes are critical in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By simultaneously inhibiting both pathways, this compound presents a promising therapeutic strategy for a variety of inflammatory conditions, potentially offering a broader spectrum of anti-inflammatory activity with a reduced risk of side effects associated with selective COX-2 inhibitors.

These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in a preclinical model of acute inflammation. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and pharmacokinetic profile of this compound.

Data Presentation

Due to the limited availability of public quantitative in vivo data for this compound, the following tables present hypothetical, yet realistic, data based on typical results for dual COX/5-LOX inhibitors in preclinical studies. These tables are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Dose-Response of this compound in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.15 | - |

| This compound | 1 | 0.98 ± 0.12 | 21.6 |

| This compound | 3 | 0.65 ± 0.09 | 48.0 |

| This compound | 10 | 0.32 ± 0.05 | 74.4 |

| Indomethacin | 10 | 0.45 ± 0.07 | 64.0 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 850 ± 120 |

| Tmax (h) | 2.0 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 4500 ± 650 |

| t½ (h) | 4.5 ± 0.8 |

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration